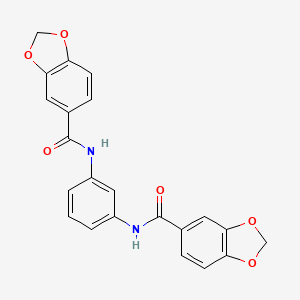![molecular formula C21H26N2O3S B3435214 N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3435214.png)
N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
Übersicht
Beschreibung
N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide, commonly known as S-amlodipine, is a calcium channel blocker used for the treatment of hypertension and angina. It is a chiral molecule, with S-amlodipine being the active enantiomer.
Wirkmechanismus
S-amlodipine works by blocking the L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This leads to vasodilation and decreased cardiac contractility, resulting in a reduction in blood pressure and angina symptoms.
Biochemical and Physiological Effects:
S-amlodipine has been shown to have a longer half-life and greater bioavailability compared to racemic amlodipine. It has also been shown to have a lower incidence of adverse effects, such as peripheral edema and headache.
Vorteile Und Einschränkungen Für Laborexperimente
S-amlodipine is a useful tool for studying the role of calcium channels in cardiovascular physiology and disease. However, its high cost and limited availability may limit its use in some experiments.
Zukünftige Richtungen
Further research is needed to fully understand the therapeutic potential of S-amlodipine in cardiovascular disease. Studies are needed to investigate its effects on other calcium channels and its potential in treating other diseases, such as Alzheimer's disease and cancer. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for S-amlodipine.
Wissenschaftliche Forschungsanwendungen
S-amlodipine has been extensively studied for its therapeutic effects in hypertension and angina. It has also been studied for its potential in treating other cardiovascular diseases, such as heart failure and stroke. S-amlodipine has been shown to have a greater efficacy and safety profile compared to racemic amlodipine.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-8-10-19(11-9-17)23(27(25,26)20-6-4-3-5-7-20)16-21(24)22-14-12-18(2)13-15-22/h3-11,18H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLIIYJMXMCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3435132.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B3435148.png)

![ethyl 4-[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3435167.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3435169.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B3435177.png)

![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3435182.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3435184.png)
![3-(5-methyl-2-furyl)-N-({1-[3-(5-methyl-2-furyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B3435193.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B3435203.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3435212.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2,6-dichlorophenyl)acrylamide](/img/structure/B3435230.png)